molecular formula C10H10BrN3O B7595966 5-bromo-N-ethyl-1H-indazole-3-carboxamide

5-bromo-N-ethyl-1H-indazole-3-carboxamide

Cat. No.: B7595966
M. Wt: 268.11 g/mol
InChI Key: JWPAEFTXZPLPDM-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the nitrogen atom, and a carboxamide group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethyl-1H-indazole-3-carboxamide typically involves the following steps:

    Bromination: The starting material, indazole, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    N-alkylation: The brominated indazole is then subjected to N-alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

    Carboxamidation: The final step involves the introduction of the carboxamide group at the 3-position. This can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, followed by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-ethyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted indazole derivatives.

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of reduced indazole derivatives.

    Hydrolysis: Formation of indazole carboxylic acid and ethylamine.

Scientific Research Applications

5-bromo-N-ethyl-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indazole-3-carboxamide: Lacks the ethyl group at the nitrogen atom.

    N-ethyl-1H-indazole-3-carboxamide: Lacks the bromine atom at the 5-position.

    5-chloro-N-ethyl-1H-indazole-3-carboxamide: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness

5-bromo-N-ethyl-1H-indazole-3-carboxamide is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the ethyl group influences its solubility and interaction with biological targets.

Properties

IUPAC Name

5-bromo-N-ethyl-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-2-12-10(15)9-7-5-6(11)3-4-8(7)13-14-9/h3-5H,2H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPAEFTXZPLPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.2 g, 5.0 mmol) in dichloromethane (20 mL) was added oxalyl chloride (1.26 g, 10 mmol) and 1 drop of N,N-dimethylformamide. The mixture was stirred at room temperature under a nitrogen atmosphere overnight. The reaction was concentrated and the residue was dissolved in dichloromethane (20 mL). Ethylamine (1.1 g, 25 mmol) was added dropwise. The reaction was allowed to stir at room temperature for 4 hours. The reaction mixture was concentrated to provide the title compound (1.27 g). +ESI (M+H+1) 270.9.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

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